

# Aluminum Chlorate: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: Aluminum chlorate

Cat. No.: B096901

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This technical guide provides an in-depth analysis of **aluminum chlorate**, a powerful oxidizing agent with applications spanning pyrotechnics, chemical synthesis, and disinfection. This document outlines its chemical structure, physicochemical properties, key chemical reactions, and detailed experimental protocols.

## Chemical Formula and Structure

**Aluminum chlorate** is an inorganic compound with the chemical formula  $\text{Al}(\text{ClO}_3)_3$ .<sup>[1][2]</sup> It is the aluminum salt of chloric acid. The compound consists of an aluminum cation with a +3 oxidation state and three chlorate anions, each with a -1 charge.<sup>[3]</sup> The chlorate ion ( $\text{ClO}_3^-$ ) features a central chlorine atom in the +5 oxidation state.

Structurally, **aluminum chlorate** is an ionic compound. The chlorate anion possesses a trigonal pyramidal geometry, as predicted by VSEPR theory.<sup>[4]</sup> While the anhydrous form is a white crystalline solid, it is also known to exist in hydrated forms, such as the hexahydrate and nonahydrate ( $\text{Al}(\text{ClO}_3)_3 \cdot 9\text{H}_2\text{O}$ ).<sup>[3][5]</sup>

Key Identifiers:

- IUPAC Name: Aluminum trichlorate<sup>[6]</sup>
- CAS Number: 15477-33-5 (anhydrous)<sup>[5]</sup>

- Molecular Formula:  $\text{AlCl}_3\text{O}_9$ [\[6\]](#)[\[7\]](#)

## Physicochemical Properties

**Aluminum chlorate** is a white, crystalline solid that is highly reactive.[\[1\]](#) It is deliquescent, meaning it readily absorbs moisture from the air, and is freely soluble in water and alcohol.[\[5\]](#) Due to its hygroscopic nature, it should be stored in a well-closed container.[\[5\]](#)

Table 1: Quantitative Physicochemical Data for **Aluminum Chlorate**

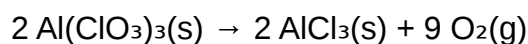
Property	Value	Notes
Molar Mass (Anhydrous)	277.33 g/mol	<a href="#">[2]</a> <a href="#">[6]</a>
Molar Mass (Nonahydrate)	439.5 g/mol	<a href="#">[3]</a>
Appearance	White crystalline solid	<a href="#">[1]</a>
Density	Data not readily available in cited literature.	For comparison, the density of the related compound aluminum chloride (anhydrous) is approximately 2.48 g/cm <sup>3</sup> . <a href="#">[8]</a>
Melting Point	Data not readily available in cited literature.	Decomposes upon heating. For comparison, aluminum chloride hexahydrate decomposes at 100 °C. <a href="#">[8]</a>
Solubility	Freely soluble in water; soluble in alcohol.	<a href="#">[5]</a>

## Key Chemical Reactions and Pathways

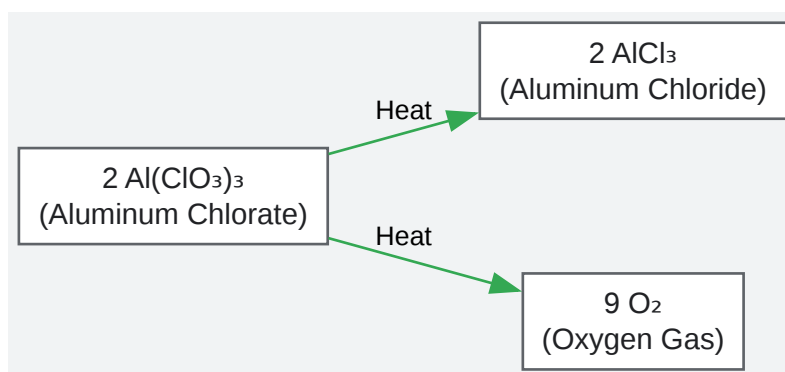
### Thermal Decomposition

When subjected to strong heating, **aluminum chlorate** undergoes decomposition to yield aluminum chloride ( $\text{AlCl}_3$ ) and oxygen gas ( $\text{O}_2$ ). This reaction is a key characteristic of its chemical behavior and is fundamental to its use in pyrotechnics.

The balanced chemical equation for this decomposition is:



This reaction demonstrates the compound's potent oxidizing nature, as the chlorate ion releases a significant amount of oxygen gas upon decomposition.



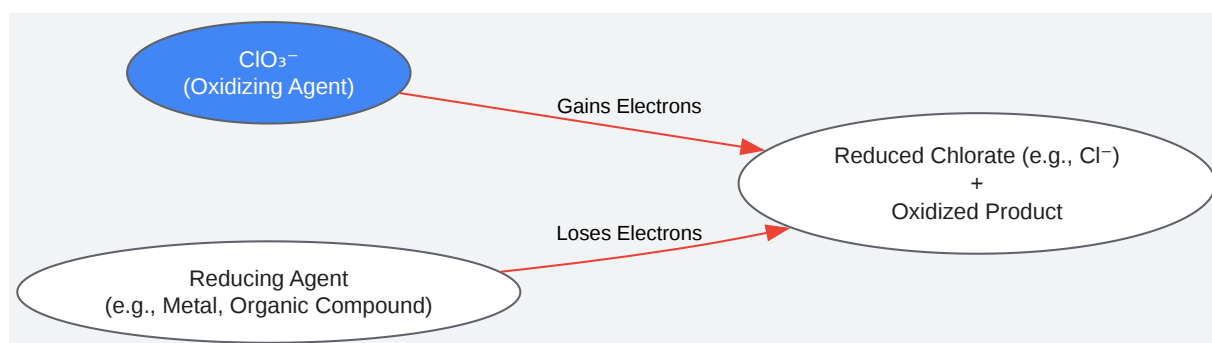
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Caption: Thermal decomposition pathway of **aluminum chlorate**.

## Oxidizing Properties

**Aluminum chlorate** is a strong oxidizing agent, a property conferred by the chlorate anion (ClO<sub>3</sub><sup>-</sup>), where chlorine is in a high (+5) oxidation state.[4] Chlorates can react vigorously, and sometimes explosively, with combustible materials such as organic compounds, metals, and sulfur.[4]

The oxidizing strength of chlorates is particularly pronounced in acidic solutions. The general mechanism involves the reduction of the chlorate ion, where it gains electrons and is converted to a more stable species, such as the chloride ion (Cl<sup>-</sup>). This process is pH-dependent.[9][10]



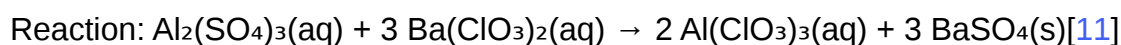
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Caption: General mechanism of chlorate as an oxidizing agent.

## Experimental Protocols

### Synthesis of Aluminum Chlorate

A common laboratory method for the synthesis of soluble chlorates is a double displacement (metathesis) reaction that results in the formation of an insoluble byproduct, which can be removed by filtration. For **aluminum chlorate**, a plausible synthesis route involves the reaction of aqueous solutions of aluminum sulfate and barium chlorate.



The insoluble barium sulfate ( $\text{BaSO}_4$ ) precipitates, leaving the desired **aluminum chlorate** in the aqueous solution.

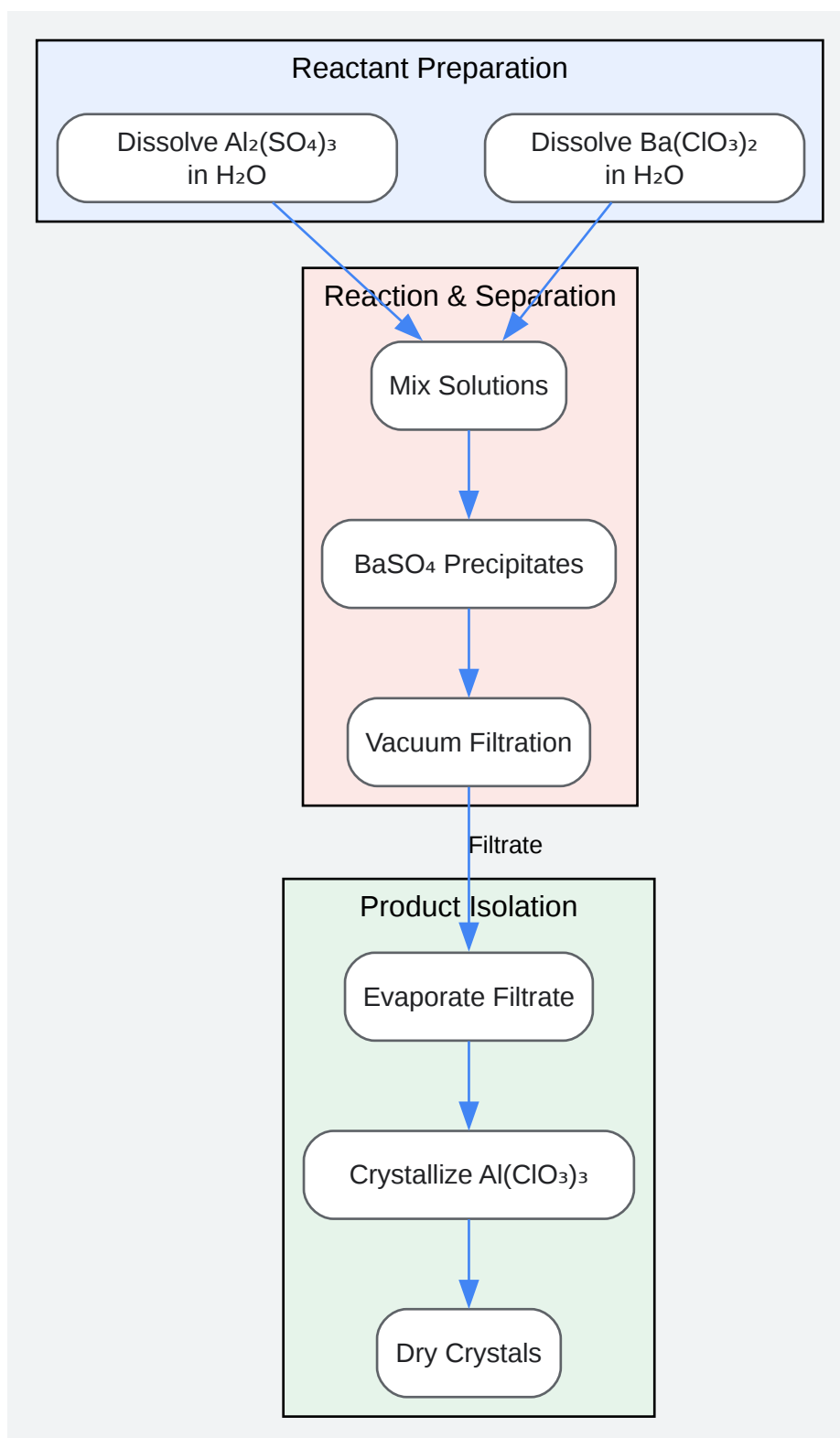
Note: A detailed, peer-reviewed experimental protocol for this specific synthesis was not found in the searched literature. The following protocol is a theoretical procedure based on the principles of this chemical reaction and general laboratory techniques for similar syntheses.

Materials:

- Aluminum sulfate ( $\text{Al}_2(\text{SO}_4)_3$ )
- Barium chlorate ( $\text{Ba}(\text{ClO}_3)_2$ )
- Deionized water
- Beakers and Erlenmeyer flasks
- Heating plate with magnetic stirring
- Buchner funnel and filter paper
- Vacuum filtration apparatus
- Evaporating dish

#### Procedure:

- **Reactant Preparation:** Calculate the stoichiometric amounts of aluminum sulfate and barium chlorate required.
- **Dissolution:** In separate beakers, dissolve each reactant in a minimum amount of warm deionized water with stirring until fully dissolved.
- **Reaction:** Slowly add the barium chlorate solution to the aluminum sulfate solution while continuously stirring. A white precipitate of barium sulfate should form immediately.
- **Digestion:** Gently heat the mixture for approximately 30-60 minutes to encourage the precipitate to fully form and settle.
- **Filtration:** Allow the mixture to cool to room temperature. Separate the barium sulfate precipitate from the solution via vacuum filtration using a Buchner funnel. The filtrate contains the aqueous **aluminum chlorate**.
- **Isolation:** Transfer the filtrate to an evaporating dish. Gently heat the solution to evaporate the water. As the volume decreases, crystals of **aluminum chlorate** will begin to form.
- **Crystallization and Drying:** Cool the concentrated solution in an ice bath to maximize crystal formation. Collect the crystals by filtration and dry them in a desiccator.



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Caption: Theoretical workflow for the synthesis of **aluminum chlorate**.

## Applications and Safety

**Aluminum chlorate**'s primary utility stems from its properties as a potent oxidizing agent. Its applications include:

- Pyrotechnics and Explosives: As a source of oxygen for combustion reactions.[1]
- Chemical Synthesis: Used as an oxidizing reagent in various chemical reactions.[1]
- Disinfectant and Antiseptic: Utilized for its ability to destroy microorganisms.[5]
- Manufacturing: Employed in the production of chlorine dioxide ( $\text{ClO}_2$ ) and to prevent the yellowing of acrylic fibers.[5]

Safety Considerations: **Aluminum chlorate** is a hazardous substance that must be handled with extreme care. It is highly reactive and poses significant fire and explosion risks, especially when in contact with organic materials, reducing agents, or upon heating.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when working with this compound. All procedures should be conducted in a well-ventilated fume hood.

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